

A Technical Guide to the Nuclear Properties of Stable Calcium-44

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Calcium-44
Cat. No.:	B576482

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium-44 (^{44}Ca) is a stable isotope of calcium, an element fundamental to numerous biological processes. Comprising approximately 2.086% of naturally occurring calcium, ^{44}Ca is gaining significant attention in the scientific community.^{[1][2][3][4][5]} Its unique nuclear properties make it an invaluable tool in a range of applications, from nutritional studies and clinical research to the production of medical radioisotopes for advanced imaging techniques. This technical guide provides an in-depth overview of the core nuclear properties of **Calcium-44**, methodologies for their determination, and key applications relevant to the target audience.

Core Nuclear Properties of Calcium-44

The fundamental characteristics of the **Calcium-44** nucleus are summarized in the tables below, providing a comprehensive quantitative overview.

Table 1: General Nuclear Properties of Calcium-44

Property	Value	Unit
Symbol	^{44}Ca	-
Atomic Number (Z)	20	-
Mass Number (A)	44	-
Neutron Number (N)	24	-
Isotopic Abundance	2.086 (± 0.110)	%
Half-life	Stable	-
Nuclear Spin (I)	0	-
Parity	+	-

Sources:[[1](#)][[3](#)][[4](#)][[5](#)][[6](#)]

Table 2: Mass and Energy Properties of Calcium-44

Property	Value	Unit
Atomic Mass	43.9554815	Da
Isotopic Mass	43.955482(2)	u
Nuclide Mass	43.9445106	u
Mass Excess	-41.46825	MeV
Binding Energy	380.9592714	MeV
Binding Energy per Nucleon	8.65816526	MeV
Neutron Separation Energy (Sn)	11.13117(23)	MeV
Proton Separation Energy (Sp)	12.1823(5)	MeV

Sources:[[1](#)][[3](#)][[7](#)][[8](#)][[9](#)][[10](#)]

Table 3: Physical and Atomic Properties of Calcium-44

Property	Value	Unit
Charge Radius	3.5179 (± 0.0021)	fm
Quadrupole Moment	0	b
Electron Configuration	[Ar] 4s ²	-

Sources:[1][4]

Experimental Protocols for Characterization

The determination of the nuclear properties of **Calcium-44** relies on a suite of sophisticated experimental techniques. While detailed, step-by-step protocols are often specific to the instrumentation and laboratory, this section outlines the general methodologies employed.

Isotope Ratio Measurement: Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)

MC-ICP-MS is a powerful technique for high-precision measurement of isotope ratios. For **Calcium-44**, this method is crucial for abundance studies and tracer experiments in biological systems.

Methodology Overview:

- **Sample Preparation:** The calcium-containing sample is first digested and purified to remove matrix elements that could cause isobaric interferences. This often involves ion-exchange chromatography.
- **Introduction into ICP-MS:** The purified calcium sample is introduced into the plasma source of the mass spectrometer, where it is ionized.
- **Ion Separation and Detection:** The ions are then accelerated and separated based on their mass-to-charge ratio in a magnetic field. Multiple collectors simultaneously detect the ion beams of different calcium isotopes (e.g., ⁴⁰Ca, ⁴²Ca, ⁴³Ca, ⁴⁴Ca).
- **Data Analysis:** The measured ion currents are used to calculate the precise isotope ratios. Corrections for mass bias are applied using a standard of known isotopic composition. A

"cool plasma" technique can be employed to reduce argon-based interferences.

[Click to download full resolution via product page](#)

Workflow for **Calcium-44** Isotope Ratio Measurement by MC-ICP-MS.

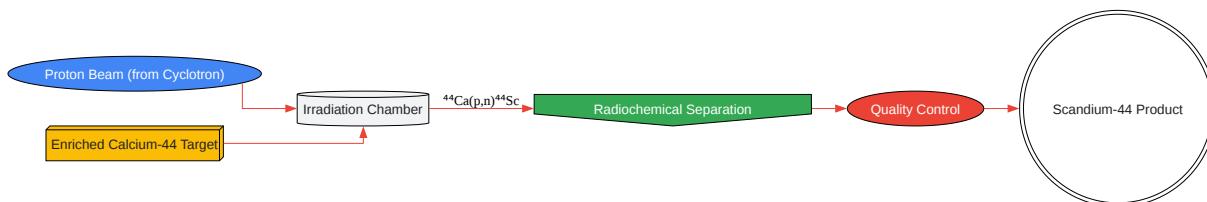
Nuclear Charge Distribution: Elastic Electron Scattering

Elastic electron scattering experiments are instrumental in determining the spatial distribution of charge within the nucleus, providing insights into its size and shape.

Methodology Overview:

- Target Preparation: A thin, isotopically enriched **Calcium-44** target is prepared.
- Electron Beam Bombardment: A high-energy beam of electrons is directed at the target.
- Scattered Electron Detection: The scattered electrons are detected at various angles using a magnetic spectrometer. The energy of the scattered electrons is measured to ensure that the scattering was elastic.
- Cross-Section Measurement: The number of scattered electrons at each angle is used to determine the differential cross-section.
- Data Analysis: The experimental cross-sections are compared with theoretical calculations based on various models of the nuclear charge distribution. By fitting the theoretical calculations to the experimental data, the parameters of the charge distribution, such as the charge radius, can be extracted.

[Click to download full resolution via product page](#)


Experimental Workflow for Electron Scattering from **Calcium-44**.

Production of Scandium-44: Proton Bombardment

A significant application of **Calcium-44** is its use as a target material for the production of the positron-emitting radioisotope Scandium-44 (^{44}Sc), which is a promising candidate for Positron Emission Tomography (PET) imaging.[11]

Methodology Overview:

- Target Preparation: A target of enriched **Calcium-44**, often in the form of calcium oxide (CaO) or calcium carbonate (CaCO_3), is prepared.[12][13]
- Proton Irradiation: The target is bombarded with a proton beam from a cyclotron. The $^{44}\text{Ca}(\text{p},\text{n})^{44}\text{Sc}$ nuclear reaction is induced.[14]
- Radiochemical Separation: After irradiation, the ^{44}Sc is chemically separated from the bulk calcium target material. This is a critical step to ensure high radionuclidian purity of the final product.
- Quality Control: The resulting ^{44}Sc is subjected to quality control tests to determine its activity, purity, and suitability for use in radiopharmaceuticals.

[Click to download full resolution via product page](#)

Logical Flow for the Production of Scandium-44 from **Calcium-44**.

Applications in Research and Drug Development

The stable nature and unique nuclear properties of **Calcium-44** make it a valuable tool in several research areas:

- **Medical Isotope Production:** As detailed above, ^{44}Ca is a crucial precursor for the production of ^{44}Sc . ^{44}Sc has a half-life of 3.97 hours and emits positrons with a suitable energy for high-resolution PET imaging, making it a promising radionuclide for the development of novel diagnostic and theranostic agents in oncology.^[11] The production of high-purity ^{44}Sc is highly dependent on the isotopic enrichment of the initial ^{44}Ca target material.^[11]
- **Nutritional and Metabolic Studies:** Stable isotopes like ^{44}Ca are used as tracers in human nutritional studies to investigate calcium absorption, bone formation, and the effects of dietary supplements.^[12] Because it is non-radioactive, it can be safely administered to vulnerable populations, including pregnant women and children.
- **Clinical Research:** The ratio of calcium isotopes, such as $^{44}\text{Ca}/^{42}\text{Ca}$, in biological samples like blood and urine can serve as a biomarker for bone metabolic diseases like osteoporosis.^[5] Changes in this ratio can reflect the balance between bone formation and resorption.

Conclusion

Stable **Calcium-44**, with its well-characterized nuclear properties, is more than just a naturally occurring isotope. It is a critical enabler of cutting-edge research in nuclear medicine, human nutrition, and clinical diagnostics. The methodologies for its characterization, while complex, provide the foundational data necessary for its application. As the demand for personalized medicine and advanced diagnostic tools grows, the importance of **Calcium-44** in scientific and medical research is set to increase significantly.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [osti.gov](#) [osti.gov]
- 2. [researchgate.net](#) [researchgate.net]
- 3. [dokumen.pub](#) [dokumen.pub]
- 4. Review on the progress in nuclear fission-experimental methods and theoretical descriptions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [researchgate.net](#) [researchgate.net]
- 6. Sodium - Wikipedia [en.wikipedia.org]
- 7. Measurement of calcium stable isotope tracers using cool plasma ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 8. [researchgate.net](#) [researchgate.net]
- 9. [library-collections-search.westminster.ac.uk](#) [library-collections-search.westminster.ac.uk]
- 10. [atom.kaeri.re.kr](#) [atom.kaeri.re.kr]
- 11. [api.pageplace.de](#) [api.pageplace.de]
- 12. Cyclotron production of 43Sc and 44gSc from enriched 42CaO, 43CaO, and 44CaO targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [pubs.aip.org](#) [pubs.aip.org]
- 14. Extracting the nuclear charge distribution from electron scattering - DNP 2025 [archive.aps.org]
- To cite this document: BenchChem. [A Technical Guide to the Nuclear Properties of Stable Calcium-44]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b576482#nuclear-properties-of-stable-calcium-44>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com